
Thionylimide
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Overview
Description
Thionylimide (HNSO) is a heteronuclear molecule composed of nitrogen, sulfur, oxygen, and hydrogen. Its structure features a planar OSNH arrangement with bond lengths of S–N (1.530–1.563 Å) and S–O (1.427–1.431 Å), intermediate between single and double bonds . The molecule exhibits a bent geometry at the nitrogen atom (∠SNH ≈ 110°–130°) and has been detected in interstellar space, marking it as the first N-, S-, and O-bearing molecule identified in such environments . Synthetically, HNSO is prepared via gas-phase reactions or through adduct formation with Lewis acids .
Chemical Reactions Analysis
Reactivity with Transition Metals
HNSO acts as a ligand, forming complexes with d-block metals. Key reactions include:
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Mechanistic Insight : The M–N–S bond angle varies (145–175°) based on metal electronegativity and orbital hybridization .
Main Group Chemistry
HNSO reacts with main group elements, forming stable compounds:
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Antimony(V) complexes :
Ar3Sb+2HNSO→Ar3Sb NSO 2+H2These complexes exhibit trigonal bipyramidal geometry, with Sb N bonds averaging 2.05 Å .
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Bridging behavior : HNSO links metal centers in polynuclear complexes (e.g., Mo NSO Hg), enabling electron transfer pathways .
Interstellar Formation Pathways
In molecular clouds (e.g., G+0.693-0.027), HNSO forms via radical-mediated surface reactions :
NSO+H→HNSO(on icy grains)
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Abundance : Fractional abundance relative to H₂ is 6×10−10, ~37× lower than SO .
-
Alternative routes : Gas-phase reactions involving HSO and NH2 are theorized but unconfirmed .
Reactivity with Lewis Acids
HNSO forms adducts with Lewis acids (e.g., BH₃, AlCl₃) :
HNSO+BH3→HNSO BH3
Decomposition and Stability
-
Thermal decomposition : HNSO dissociates above 200°C:
2HNSO→N2O+H2S+SO2 -
Hydrolysis : Reacts violently with water:
HNSO+H2O→NH3+H2SO3
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing thionylimide derivatives, and how can purity be ensured?
this compound derivatives (e.g., ionic thionylimides like N(CH₃)₄NSO) are synthesized via ion-exchange or metathesis reactions. For example, alkali metal thionylimides (KNSO, RbNSO) react with tetraorganylammonium halides in liquid ammonia to form stable derivatives . Key steps include:
- Purity control : Use recrystallization in anhydrous solvents (e.g., acetonitrile) and characterize products via X-ray crystallography to confirm structural integrity.
- Moisture sensitivity : Handle derivatives under inert atmospheres (argon/glovebox) to prevent hydrolysis .
Q. How can vibrational spectroscopy resolve the molecular geometry of this compound?
Infrared (IR) spectroscopy of gaseous HNSO/DSNO reveals bond angles (∠OSN ≈ 120°, ∠SNX ≈ 110–130°) and force constants (SO: 8.7 mdyn/Å, SN: 8.3 mdyn/Å). Assignments are validated by isotopic substitution (e.g., OSND vs. OSNH) and comparison with computational predictions (e.g., HF/6-31+G*) .
Advanced Research Questions
Q. How do Coriolis interactions complicate the rotational analysis of this compound’s infrared spectrum?
High-resolution IR studies of the ν₂ (S–O stretching) band at 1257.58 cm⁻¹ show perturbations from the 5¹6¹ dark state via a- and b-axis Coriolis coupling. To resolve this:
- Use a Hamiltonian model incorporating both interaction types.
- Refine molecular constants (e.g., rotational and centrifugal distortion parameters) iteratively to account for high Kₐ and J perturbations .
Q. What computational strategies predict isomerization pathways of this compound, and how do they compare with experimental data?
Ab initio (MP2/6-31+G*) and DFT (B3LYP/6-31+G*) methods identify eight HNSO isomers, four of which are experimentally confirmed. Key steps:
- Map potential energy surfaces (PES) to locate transition states (3- or 4-membered rings).
- Validate pathways using G2/CBS-Q energetics and compare with experimental isomer stabilities (e.g., HONS vs. HNSO) .
Q. How can contradictions in spectroscopic data between studies be systematically addressed?
For example, discrepancies in SO/SN bond orders (1.8–1.9 from IR vs. 1.5–1.7 from rotational analysis ):
- Re-evaluate force constant assumptions (e.g., valence vs. Urey-Bradley models).
- Cross-validate with quantum-chemical calculations (e.g., bond order analysis via NBO or AIM methods).
Q. What synthetic routes enable the preparation of homoleptic arsenic/thionylimide complexes, and what challenges arise?
Arsenic tri(this compound), As(NSO)₃, is synthesized via metathesis of AsX₃ (X = F, Cl) with KNSO or Hg(NSO)₂. Challenges include:
- Moisture sensitivity : Use rigorously dried solvents (e.g., THF) and Schlenk-line techniques.
- Low yields : Optimize stoichiometry (2–3 mmol precursor → 35–40% yield) and characterize via ¹H/¹³C NMR in deuterated solvents .
Q. Methodological Considerations
Q. How should researchers design experiments to study this compound’s reactivity with transition metals?
- Reactivity screening : Use half-sandwich hydrido complexes (e.g., CpM(CO)₃H, M = Cr, Mo) to probe NSO ligand transfer to metals.
- Kinetic monitoring : Employ stopped-flow IR to track intermediate formation (e.g., [Cp(CO)₃M]As(ᵗBu)(NSO)) .
Q. What statistical approaches are suitable for analyzing perturbed rotational spectra?
- Least-squares fitting : Use programs like SPFIT/SPCAT to refine Hamiltonian parameters.
- Error analysis : Report confidence intervals for constants (e.g., B, Dₖ) and compare with perturbation theory predictions .
Q. Data Reporting Standards
Comparison with Similar Compounds
Comparison with Main Group V Thionylimides
Arsenic and Antimony Tris(thionylimides)
The homoleptic compounds As(NSO)₃ and Sb(NSO)₃ are synthesized via metathesis of AsX₃/SbX₃ (X = F, Cl, Br) with KNSO in THF or acetonitrile. Key differences include:
- Yields : Sb(NSO)₃ is obtained in lower yields (27%) compared to As(NSO)₃ (35–40%) due to hygroscopicity and thermal instability .
- Stability : Both compounds are moisture-sensitive, but Sb(NSO)₃ decomposes above 87°C, while As(NSO)₃ remains stable at higher temperatures .
- Reactivity: The As–N bond in As(NSO)₃ is prone to cleavage, enabling ligand exchange with transition metals (e.g., forming [Pt(PPh₃)₂(NSO)₂]).
Organoarsenic and Organoantimony Thionylimides
tert-Butyl derivatives like 'BuAs(NSO)₂ and 'BuSb(NSO)₂ exhibit distinct behavior:
- Oxidation Sensitivity: Di(thionylimides) (e.g., 'BuAs(NSO)₂) are less oxidation-prone than mono(thionylimides) (e.g., 'Bu₂As(NSO)), attributed to steric protection of the As/Sb center .
- Physical State : 'BuSb(NSO)₂ solidifies below room temperature, whereas 'BuAs(NSO)₂ remains an oily liquid .
Table 1: Comparison of Main Group V Thionylimides
Comparison with Ionic Thionylimides
Ionic derivatives such as N(CH₃)₄NSO are synthesized via ion exchange between KNSO and tetraorganylammonium halides in liquid ammonia . Unlike covalent thionylimides:
- Solubility : Ionic compounds are soluble in polar solvents (e.g., ammonia), whereas covalent analogs require THF or acetonitrile.
- Stability : N(CH₃)₄NSO is less moisture-sensitive due to ionic lattice stabilization .
Comparison with Transition Metal Complexes
Thionylimide acts as a ligand in complexes like cis-[Pt(PPh₃)₂(NSO)₂] and Cp₂Ti(NSO)₂ :
- Synthetic Routes : Pt complexes form via ligand displacement from Hg(NSO)₂ or Me₃SiNSO, while Ti/Zr/Hf complexes use Cp₂MCl₂ precursors with KNSO .
- Electronic Effects: The NSO⁻ ligand exhibits strong σ-donor and weak π-acceptor properties, influencing redox behavior. For example, Cp₂Ti(NSO)₂ undergoes reversible oxidation at −0.15 V (vs. Fc⁺/Fc) .
- Structural Diversity : Ti complexes adopt pseudo-tetrahedral geometries, whereas Pt complexes show cis/trans isomerism depending on the NSO⁻ source .
Table 2: Spectroscopic Data for this compound Derivatives
Compound | ν(SO) (cm⁻¹) | ν(SN) (cm⁻¹) | Reference |
---|---|---|---|
HNSO | 1160 | 980 | |
As(NSO)₃ | 1120–1180 | 950–970 | |
N(CH₃)₄NSO | 1155 | 965 |
Properties
CAS No. |
13817-04-4 |
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Molecular Formula |
HNOS |
Molecular Weight |
63.08 g/mol |
InChI |
InChI=1S/HNOS/c1-3-2/h1H |
InChI Key |
PIZNQHDTOZMVBH-UHFFFAOYSA-N |
SMILES |
N=S=O |
Canonical SMILES |
N=S=O |
Key on ui other cas no. |
13817-04-4 |
Origin of Product |
United States |
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